molecular formula C12H10N2O5 B14479630 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 71320-68-8

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate

Cat. No.: B14479630
CAS No.: 71320-68-8
M. Wt: 262.22 g/mol
InChI Key: XDUNCOXKUXXLKM-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound with a unique structure that includes a quinoxaline core

Preparation Methods

The synthesis of 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the ethoxycarbonyl and formyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate include other quinoxaline derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

CAS No.

71320-68-8

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-formyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)11-10(7-15)13(17)8-5-3-4-6-9(8)14(11)18/h3-7H,2H2,1H3

InChI Key

XDUNCOXKUXXLKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=O

Origin of Product

United States

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